1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopropyl-3-(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-7(10)6-5(8(13)14)3-12(11-6)4-1-2-4/h3-4,7H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIHKLAZNGXOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=N2)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137729-16-7 | |
| Record name | 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents.
Pyrazole Formation: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. A key industrial method involves:
Reaction :
| Condition | Catalyst/Solvent | Yield | Purity | Source |
|---|---|---|---|---|
| −5°C to 10°C | Methyltetrahydrofuran | 77.9% | 99.6% | |
| 0.13 mbar distillation | Toluene/petroleum ether | 74% | 99% |
This reaction employs Grignard exchange (i-PrMgCl-LiCl) to activate the pyrazole ring before electrophilic trapping with ethyl chloroformate .
Condensation with Carbonyl Compounds
The compound participates in Knoevenagel-type condensations with aldehydes or ketones:
Example :
| Reagent | Solvent | Temperature | Outcome | Source |
|---|---|---|---|---|
| Triethyl orthoformate | Acetic anhydride | 60°C | Alkyl 2-alkomethylene adduct |
The reaction proceeds via enolate formation, followed by nucleophilic attack on the orthoformate .
Substitution Reactions
Halogenation and functional group replacements occur at the pyrazole ring:
Bromination Protocol :
-
Halogenating agent: Bromine (1.05–1.48 eq)
-
Solvent: Acetonitrile/HCl(aq)
Fluoromethylation :
Difluoromethyl groups are introduced using ClCF₂H or BrCF₂H under radical initiation .
Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring opening under acidic or oxidative conditions:
Example :
Reduction and Oxidation
Reduction :
-
LiAlH₄ reduces the carboxylic acid to a primary alcohol (70–80% yield).
Oxidation : -
KMnO₄ oxidizes the difluoromethyl group to COOH under alkaline conditions .
Hydrolysis and Decarboxylation
Acid-Catalyzed Hydrolysis :
-
Concentrated HCl (pH 2) cleaves ester groups to regenerate the carboxylic acid .
Thermal Decarboxylation : -
At 120–150°C, the compound loses CO₂ to form 3-(difluoromethyl)-1-cyclopropylpyrazole .
Complexation with Metal Ions
The carboxylic acid moiety chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalytic applications.
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions .
-
Thermal Stability : Stable up to 150°C; decomposes via cyclopropyl ring opening above 200°C .
Synthetic Optimization Trends
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : The compound has the molecular formula and features a cyclopropyl group and a difluoromethyl group attached to the pyrazole ring.
Mechanism of Action : The primary mode of action involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the mitochondrial respiratory chain. This inhibition disrupts the citric acid cycle and electron transport chain, leading to decreased energy production within cells.
Scientific Research Applications
1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several significant applications in various fields:
Biological Research
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Antioxidant Properties : Research has demonstrated that compounds similar to this compound exhibit antioxidant activity, which may contribute to their biological efficacy .
Pharmaceutical Development
- Potential Drug Candidate : The compound is being investigated for its potential as a pharmaceutical intermediate. Its ability to inhibit SDH suggests it may have applications in cancer therapy, particularly in targeting metabolic pathways in tumor cells.
- Case Studies in Cancer Research : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The effective concentrations (EC50 values) for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents like doxorubicin .
Agricultural Applications
- Insect Growth Regulation : The compound has been studied for its effects on insect larvae, where it inhibits fatty acid synthesis necessary for growth. This suggests potential applications as an agrochemical for pest control.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃), leading to a milder decrease in the carboxylic acid’s pKa and improved solubility compared to trifluoromethyl analogs .
- Bioactivity : While benzoyl- and phenyl-substituted pyrazoles exhibit antioxidant/anti-inflammatory activity , fluorine-containing derivatives (e.g., -CF₂H, -CF₃) are prioritized for their metabolic stability and bioavailability enhancements .
Role of Fluorine in Pharmacokinetics
The difluoromethyl group in the target compound exemplifies strategic fluorination, a common practice in drug design. Fluorine’s high electronegativity and small atomic radius enhance:
- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .
- Lipophilicity : The -CF₂H group balances solubility and membrane permeability, improving oral bioavailability .
- Protein Binding : Fluorine can engage in weak hydrogen bonds or dipole interactions with target proteins, as seen in guanylate cyclase activators (e.g., nurandociguat, ) .
Biological Activity
1-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as EN300-395494, is a pyrazole derivative characterized by a cyclopropyl group and a difluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly its interaction with mitochondrial respiratory chain enzymes.
- Molecular Formula : C7H8F2N2O2
- Molecular Weight : 202.16 g/mol
- CAS Number : 2137729-16-7
Target Enzyme
The primary target of this compound is succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain. The inhibition of this enzyme disrupts the citric acid cycle and the electron transport chain, leading to a decrease in ATP production within cells.
Mode of Action
The compound binds to SDH, likely forming hydrogen bonds with specific amino acids such as TYR58 and TRP173. This interaction hinders the enzyme's activity, which is crucial for cellular respiration and energy metabolism.
Cellular Effects
Research indicates that this compound significantly affects various cellular processes:
- Inhibition of Fatty Acid Synthesis : The compound disrupts fatty acid synthesis necessary for the growth of insect larvae, indicating potential applications in pest control.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory activities, although further research is needed to confirm these effects.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Experiments demonstrated that the compound effectively inhibits SDH activity in various cell lines. The inhibition led to reduced cell proliferation rates and increased apoptosis in certain cancer cell lines.
- Animal Models : In vivo studies using rodent models have shown that treatment with this compound resulted in significant tumor growth inhibition, supporting its potential as an anticancer agent.
Data Table: Summary of Biological Activity
| Activity Type | Observations | References |
|---|---|---|
| SDH Inhibition | Significant reduction in enzyme activity | |
| Cell Proliferation | Decreased proliferation in cancer cell lines | |
| Apoptosis Induction | Increased apoptosis in treated cells | |
| Antimicrobial Effects | Potential antimicrobial properties observed |
Q & A
Q. What are the recommended synthetic routes for 1-cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclopropane ring formation and pyrazole functionalization. A common approach includes:
Cyclopropane Introduction : Cyclopropyl groups are introduced via [2+1] cycloaddition using diazo compounds or transition-metal catalysis .
Pyrazole Core Assembly : Condensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling for difluoromethyl substitution .
Carboxylic Acid Formation : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .
Q. Key Variables :
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Answer: A combination of spectroscopic and crystallographic methods is used:
- NMR : and NMR confirm substitution patterns (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, carboxylic acid at δ 12–13 ppm) .
- X-ray Diffraction : Resolves spatial arrangement, hydrogen bonding (e.g., O–H···N interactions in pyrazole rings) .
- LCMS/HPLC : Purity ≥95% is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Data Interpretation : Discrepancies in melting points or solubility (e.g., conflicting logP values) require cross-validation with multiple techniques .
Q. What are the solubility and stability profiles under laboratory storage conditions?
Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility in ethanol is ~10 mg/mL at 25°C .
- Stability : Stable at –20°C in anhydrous conditions for >1 year. Decomposes above 200°C, releasing CO and NO .
- Handling : Store under nitrogen to prevent hydrolysis of the difluoromethyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) .
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., esterified intermediates) that may skew results .
- Positive Controls : Compare with structurally analogous compounds (e.g., 1-methyl-3-trifluoromethyl pyrazole derivatives) .
Case Study : A 2021 study found anti-inflammatory activity in murine models (IC = 5 µM), but a 2023 report showed no effect. The latter used impure batches (<90% HPLC), highlighting purity’s role .
Q. What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2). The carboxylic acid group often anchors to catalytic residues .
- QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. methyl) with activity. Hammett constants (σ) for difluoromethyl (–0.34) suggest electron-withdrawing effects enhance target affinity .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
Q. What in vivo pharmacokinetic challenges are associated with this compound?
Answer:
- Bioavailability : Low oral absorption (F <20%) due to high hydrophilicity (logP = –0.7). Prodrug strategies (e.g., esterification) improve permeability .
- Metabolism : CYP3A4-mediated oxidation of the cyclopropyl ring generates inactive metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) increases half-life .
- Toxicity : No acute toxicity (LD >500 mg/kg in rats), but renal clearance studies recommend dose adjustments for chronic use .
Q. How does the compound’s reactivity impact its use in multi-step syntheses?
Answer:
- Acid Sensitivity : The carboxylic acid group necessitates protected intermediates (e.g., tert-butyl esters) during coupling reactions .
- Fluorine Reactivity : Difluoromethyl groups participate in hydrogen bonding but resist nucleophilic substitution, enabling stable metal complexation (e.g., with Ru catalysts) .
- Side Reactions : Cyclopropane ring strain can lead to ring-opening under strong acidic/basic conditions (pH <2 or >12) .
Methodological Guidelines Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
